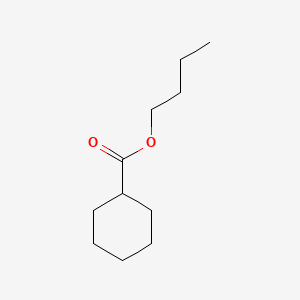

Butyl cyclohexanecarboxylate

CAS No.: 6553-81-7

Cat. No.: VC8182936

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6553-81-7 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

| IUPAC Name | butyl cyclohexanecarboxylate |

| Standard InChI | InChI=1S/C11H20O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h10H,2-9H2,1H3 |

| Standard InChI Key | IPGMIYAOWRJGBE-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1CCCCC1 |

| Canonical SMILES | CCCCOC(=O)C1CCCCC1 |

Introduction

Structural and Isomeric Variations

Molecular Architecture

Butyl cyclohexanecarboxylate derivatives share a common core structure comprising a cyclohexane ring linked to a carboxylate ester group. The specific isomerism arises from the butyl chain's configuration:

-

Butan-2-yl cyclohexanecarboxylate: Features a sec-butyl group (butan-2-yl) esterified to the cyclohexanecarboxylate moiety. Its molecular formula is , with a molecular weight of 184.275 g/mol .

-

Tert-butyl cyclohexanecarboxylate: Incorporates a branched tert-butyl group, imparting enhanced steric hindrance and stability compared to linear analogs.

Table 1: Comparative Structural Properties

| Property | Butan-2-yl Cyclohexanecarboxylate | Tert-butyl Cyclohexanecarboxylate |

|---|---|---|

| CAS Number | 6553-82-8 | 16537-05-6 |

| Molecular Formula | ||

| Molecular Weight (g/mol) | 184.275 | 184.27 |

| Density (g/cm³) | 0.95 | N/A |

| Boiling Point (°C) | 220.6 | N/A |

Physicochemical Properties

Butan-2-yl Cyclohexanecarboxylate

Key physical parameters for this isomer include:

-

Density: 0.95 g/cm³, indicating a lighter-than-water organic liquid .

-

Boiling Point: 220.6°C at 760 mmHg, reflecting moderate volatility for an ester of its size .

-

Flash Point: 87.2°C, classifying it as a combustible material requiring careful handling .

Thermal Stability

Synthesis and Industrial Production

Esterification Pathways

Butan-2-yl cyclohexanecarboxylate is synthesized via acid-catalyzed esterification:

Reaction optimization typically involves azeotropic distillation to remove water, driving equilibrium toward ester formation .

Applications and Functional Utility

Organic Synthesis Intermediates

Esters like butyl cyclohexanecarboxylate serve as:

-

Protecting Groups: The tert-butyl variant’s steric bulk shields carboxylic acids during multi-step syntheses.

-

Solvents: Moderate polarity and boiling point make them suitable for reactions requiring aprotic conditions .

Analytical Characterization

Spectroscopic Identification

-

¹H NMR: Distinct signals for the sec-butyl group (δ 1.43 ppm, 9H) and cyclohexane protons (δ 2.17 ppm) .

-

IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ confirms the ester carbonyl group .

Research Gaps and Future Directions

Unexplored Synthetic Routes

-

Enzymatic Esterification: Potential for lipase-catalyzed green synthesis remains uninvestigated.

-

Photochemical Applications: Role in light-mediated reactions or polymer chemistry warrants exploration.

Biological Activity Screening

Systematic studies on antimicrobial, anti-inflammatory, or cytotoxic properties are needed to expand therapeutic relevance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume